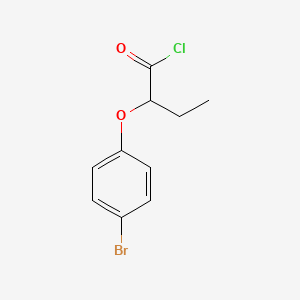

2-(4-Bromophenoxy)butanoyl chloride

Description

Contextualization of Halogenated Acyl Chlorides in Organic Synthesis

Halogenated acyl chlorides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halide, typically chlorine. education.gov.ckwikipedia.orgbritannica.com This substitution dramatically increases the reactivity of the carbonyl carbon, transforming it into a potent electrophile. The general structure of an acyl chloride is R-CO-Cl, where 'R' represents an organic substituent. libretexts.org

The high reactivity of acyl chlorides makes them exceptionally valuable intermediates in organic synthesis. education.gov.ckwikipedia.org They readily undergo nucleophilic acyl substitution reactions with a wide variety of nucleophiles. For instance, they react with:

Water to form carboxylic acids. education.gov.ckwikipedia.org

Alcohols to yield esters. education.gov.ck

Amines to produce amides. education.gov.ck

Aromatic compounds in the presence of a Lewis acid catalyst to form aromatic ketones via Friedel-Crafts acylation. education.gov.ck

The synthesis of acyl chlorides is commonly achieved by treating a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The presence of a halogen atom elsewhere in the 'R' group, as in 2-(4-bromophenoxy)butanoyl chloride, adds another layer of synthetic utility, allowing for subsequent reactions such as cross-coupling, which can be used to build more complex molecular architectures. The inclusion of chlorine in pharmaceuticals is a significant area of medicinal chemistry, with many approved drugs containing this element. nih.gov

Significance of Phenoxybutanoic Acid Derivatives in Medicinal Chemistry Precursors

Phenoxybutanoic acid and its derivatives are recognized for their diverse biological activities, making them important precursors in the field of medicinal chemistry. Phenylbutyric acid, a related compound, is used in the treatment of urea (B33335) cycle disorders and has been investigated for its role as a chemical chaperone and histone deacetylase inhibitor. drugbank.com

Research has specifically highlighted the potential of phenoxybutyric acid derivatives. For example, certain derivatives have been synthesized and evaluated as nonsteroidal 5α-reductase inhibitors, which are relevant in the management of conditions like benign prostatic hyperplasia. nih.gov Furthermore, derivatives of phenoxypropionic and phenoxybutyric acids linked to phenothiazine (B1677639) scaffolds have been studied for their anti-inflammatory properties. nih.gov The core structure of phenoxybutanoic acid provides a versatile scaffold that can be modified to interact with various biological targets. The introduction of different substituents on the phenyl ring or modifications to the butanoic acid chain can fine-tune the pharmacological profile of the resulting molecules.

Rationale for Comprehensive Investigation of this compound

The comprehensive investigation of this compound is driven by its potential as a versatile building block for creating novel and complex molecules with desired biological activities. The rationale for its study can be broken down into the distinct advantages offered by its structural components:

The Acyl Chloride Group: This highly reactive functional group allows for the straightforward introduction of the 2-(4-bromophenoxy)butanoyl moiety into a wide range of substrates, facilitating the synthesis of corresponding esters, amides, and ketones. education.gov.ckfiveable.me This reactivity is crucial for efficiently creating libraries of new compounds for biological screening.

The Phenoxy Linkage: The ether linkage provides a degree of conformational flexibility, which can be important for the binding of a molecule to a biological target.

The Butanoyl Chain: The four-carbon chain offers a lipophilic spacer that can influence the pharmacokinetic properties of a final drug molecule, such as its ability to cross cell membranes.

The Bromine Atom: The bromine atom on the phenyl ring is a particularly important feature. It serves as a handle for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This allows for the late-stage introduction of diverse chemical groups, significantly expanding the chemical space that can be explored from a single intermediate. The bromine atom also increases the lipophilicity of the molecule, which can enhance its interaction with hydrophobic pockets in target proteins. mdpi.com

By combining these features, this compound represents a strategic precursor for the synthesis of new chemical entities aimed at various therapeutic targets.

Overview of Academic Research Objectives for the Compound

The primary academic research objective for a compound like this compound is its utilization as a scaffold in the discovery of new biologically active agents. Key research goals include:

Synthesis of Novel Compound Libraries: A major objective is to react this compound with diverse libraries of alcohols, phenols, amines, and other nucleophiles to generate a large and varied collection of new ester and amide derivatives.

Exploration of Structure-Activity Relationships (SAR): Once synthesized, these new compounds would be systematically screened for biological activity against various targets (e.g., enzymes, receptors). The results would allow researchers to establish a structure-activity relationship, understanding how changes in the structure of the added nucleophile affect the biological potency and selectivity of the final compound.

Development of New Synthetic Methodologies: The compound can be used as a model substrate to develop new synthetic methods or to refine existing ones, particularly in the context of reactions involving acyl chlorides or subsequent cross-coupling reactions at the brominated site.

Medicinal Chemistry Programs: A central objective is to identify lead compounds for drug discovery programs. For instance, based on the known activities of related structures, research could focus on developing new anti-inflammatory agents, 5α-reductase inhibitors, or agents for other therapeutic areas. nih.govnih.gov The enantiomerically pure forms, such as (2S)-2-(4-bromophenoxy)butanoyl chloride, are particularly valuable for creating stereospecific drugs, which often have improved efficacy and reduced side effects. nih.gov

In essence, the research objectives for this compound are centered on leveraging its chemical reactivity and functional group combination to systematically build and test new molecules with the potential to become future pharmaceuticals or valuable research tools.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17520-86-4 | ambeed.commatrixscientific.comchemsrc.com |

| Molecular Formula | C₁₀H₁₀BrClO₂ | nih.govmatrixscientific.comchemsrc.com |

| Molecular Weight | 277.54 g/mol | ambeed.combldpharm.comsigmaaldrich.com |

| Boiling Point | 310.2 ± 17.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.5 ± 0.1 g/cm³ | chemsrc.com |

Properties

IUPAC Name |

2-(4-bromophenoxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNPEWBYDYGUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenoxy Butanoyl Chloride

Precursor Synthesis and Functionalization

The foundational step in producing 2-(4-bromophenoxy)butanoyl chloride is the synthesis of its corresponding carboxylic acid, 2-(4-bromophenoxy)butanoic acid. The quality and purity of this precursor are paramount for the efficiency of the subsequent chlorination step.

Synthesis of 2-(4-Bromophenoxy)butanoic Acid

The most established and direct route for synthesizing 2-aryloxyalkanoic acids is the Williamson ether synthesis. francis-press.comed.gov This method involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base. For the synthesis of 2-(4-bromophenoxy)butanoic acid, this would typically involve the reaction of 4-bromophenol (B116583) with a 2-halobutanoic acid derivative, such as 2-bromobutanoic acid or ethyl 2-bromobutanoate.

A general, analogous procedure can be adapted from the synthesis of similar phenoxy propionic acids. google.com The process involves two main stages: ether formation and, if an ester is used, subsequent hydrolysis.

Reaction Scheme:

Step 1 (Ether Formation): 4-bromophenol is deprotonated by a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) in a solvent to form the more nucleophilic 4-bromophenoxide. This is then reacted with an alkylating agent like ethyl 2-bromobutanoate via an SN2 reaction to form ethyl 2-(4-bromophenoxy)butanoate.

Step 2 (Hydrolysis): The resulting ester is hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide in an aqueous alcohol solution), followed by acidification with a strong mineral acid (e.g., HCl) to protonate the carboxylate and precipitate the desired 2-(4-bromophenoxy)butanoic acid.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Bromophenol | Ethyl 2-bromobutanoate | Potassium Carbonate | Acetone, DMF | Ethyl 2-(4-bromophenoxy)butanoate |

| Ethyl 2-(4-bromophenoxy)butanoate | Sodium Hydroxide | - | Ethanol (B145695)/Water | 2-(4-Bromophenoxy)butanoic Acid |

Stereoselective Synthesis of Chiral 2-(4-Bromophenoxy)butanoic Acid Precursors

For applications requiring enantiomerically pure materials, stereoselective synthesis of the 2-(4-bromophenoxy)butanoic acid precursor is necessary. While specific methods for this exact compound are not widely documented, analogous strategies for similar chiral aryloxy or aryl alkanoic acids can be employed. researchgate.netnih.govnih.gov

One common approach is the chiral resolution of the racemic acid. This involves reacting the racemic 2-(4-bromophenoxy)butanoic acid with a chiral resolving agent, such as a naturally occurring amine like quinine (B1679958) or (-)-cinchonidine, to form a pair of diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with acid to liberate the desired enantiomerically pure or enriched carboxylic acid.

Alternatively, asymmetric synthesis routes can be developed. For instance, a chiral auxiliary could be attached to a related molecule to direct a stereoselective alkylation. Another approach involves asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral catalyst, a technique successfully applied in the large-scale synthesis of related chiral building blocks like (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org

Optimization of Carboxylic Acid Precursor Purification

Achieving high purity of the 2-(4-bromophenoxy)butanoic acid precursor is critical. The primary methods for purification are recrystallization and column chromatography.

Recrystallization is a highly effective method for purifying solid carboxylic acids. orgsyn.org Optimization of this process involves screening various solvents to find one in which the acid has high solubility at an elevated temperature and low solubility at a lower temperature. For aryloxyalkanoic acids, common solvent systems include heptane, ethyl acetate/hexanes mixtures, or aqueous alcohol solutions. orgsyn.orgorgsyn.org The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals, leaving impurities behind in the mother liquor. The resulting crystals are then isolated by filtration.

Silica (B1680970) Gel Chromatography can be used for non-crystalline products or to separate impurities with similar polarities. The crude acid is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is passed through the column. orgsyn.org By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the silica gel, allowing for the isolation of the pure carboxylic acid fractions.

Acyl Chloride Formation Protocols

The conversion of the carboxylic acid group of 2-(4-bromophenoxy)butanoic acid into an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride and oxalyl chloride are the two most common and effective reagents for this purpose.

Thionyl Chloride-Mediated Chlorination Techniques

Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction is highly efficient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion. youtube.com

The mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. A chloride ion is eliminated and then acts as a nucleophile, attacking the carbonyl carbon. This process results in the formation of the acyl chloride and the release of SO₂ and HCl. libretexts.org The reaction is typically performed neat or in an inert solvent like dichloromethane (B109758) or toluene (B28343) at reflux temperature.

| Reagent | Byproducts | Conditions | Key Advantage |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Neat or inert solvent, reflux | Volatile byproducts drive equilibrium |

Oxalyl Chloride-Based Methods for Acyl Chloride Formation

Oxalyl chloride ((COCl)₂) is another excellent reagent for preparing acyl chlorides from carboxylic acids. wikipedia.org It is often considered a milder and more selective alternative to thionyl chloride. wikipedia.org The byproducts of this reaction are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all of which are volatile and easily removed. sciencemadness.org

This reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts first with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating agent. wikipedia.org This catalytic process allows the reaction to proceed under milder conditions, often at room temperature, which can be advantageous for sensitive substrates. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane, chloroform, or benzene (B151609). orgsyn.org

| Reagent | Catalyst (Typical) | Byproducts | Conditions | Key Advantage |

| Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | CO(g), CO₂(g), HCl(g) | Inert solvent, room temp. | Milder conditions, high selectivity |

Application of Phosphorus Oxychloride and Phosphorus Pentachloride Reagents

The synthesis of this compound from its parent carboxylic acid, 2-(4-bromophenoxy)butanoic acid, can be effectively achieved using phosphorus-based chlorinating agents. Among the most common and effective are phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). youtube.com These reagents are known for their high reactivity in converting carboxylic acids to their corresponding acyl chlorides. chemguide.co.ukchemguide.co.uklibretexts.org

Phosphorus pentachloride, a solid reagent, reacts readily with carboxylic acids, often at room temperature or with gentle heating. chemguide.co.uk The reaction produces the desired acyl chloride, along with the byproducts phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) gas. chemguide.co.uk

Reaction with Phosphorus Pentachloride: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

A primary advantage of using PCl₅ is its effectiveness; however, the formation of solid byproducts can sometimes complicate the isolation of the final product. youtube.com

Phosphorus oxychloride, a liquid reagent, is also a potent chlorinating agent. While it is generally less reactive than PCl₅, it is still highly effective, particularly for the synthesis of acyl chlorides from the corresponding carboxylic acids. youtube.com The reaction with POCl₃ requires heating and typically proceeds under reflux conditions.

Reaction with Phosphorus Oxychloride: R-COOH + POCl₃ → R-COCl + H₃PO₄

The choice between PCl₅ and POCl₃ can depend on several factors, including the scale of the reaction, the desired reaction conditions, and the ease of purification. For thermally sensitive substrates, the milder conditions sometimes possible with PCl₅ may be advantageous. youtube.com

Reaction Condition Optimization for High Yield and Purity of this compound

Achieving a high yield and purity of this compound is contingent on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the use of catalytic systems.

Solvent Effects on Acyl Chlorination Efficacy

The choice of solvent plays a critical role in the efficacy of acyl chlorination. An ideal solvent should be inert to the reactants and byproducts, facilitate the desired reaction pathway, and allow for easy separation of the product. For the synthesis of acyl chlorides, non-polar, aprotic solvents are generally preferred to avoid unwanted side reactions such as solvolysis. researchgate.net

Commonly used solvents for reactions involving phosphorus reagents include:

Dichloromethane (DCM): Its low boiling point simplifies removal post-reaction. researchgate.net

Chloroform: Similar to DCM, it is a good solvent for both the starting material and the acyl chloride product. lookchem.com

Toluene: Its higher boiling point can be advantageous for reactions requiring elevated temperatures. lookchem.com

Hexane: Often used in the purification process, particularly for crystallization. researchgate.net

The polarity of the solvent can influence the reaction mechanism and rate. In some cases, a more polar solvent may accelerate the reaction, but it can also promote the formation of byproducts. nih.gov Therefore, solvent selection must be carefully considered based on the specific chlorinating agent and the substrate.

Temperature and Stoichiometric Control in Synthesis

Precise control of temperature and reactant stoichiometry is paramount for maximizing the yield and purity of this compound.

Temperature: The reaction temperature directly impacts the reaction rate. While higher temperatures can accelerate the conversion of the carboxylic acid to the acyl chloride, they can also promote decomposition of the product or the formation of undesired byproducts, especially with thermally labile compounds. youtube.com Reactions with highly reactive reagents like PCl₅ may proceed at room temperature, while those with less reactive ones like POCl₃ often require heating. youtube.comchemguide.co.uk Monitoring the reaction progress, for instance by thin-layer chromatography (TLC), can help determine the optimal temperature and reaction time. researchgate.net

Stoichiometry: The molar ratio of the chlorinating agent to the carboxylic acid is a critical factor. A slight excess of the chlorinating agent is often used to ensure complete conversion of the starting material. researchgate.net However, a large excess can lead to complications in the purification process and may not significantly improve the yield. youtube.com For phosphorus trichloride (B1173362) (PCl₃), a popular alternative, the stoichiometry is 3 moles of carboxylic acid to 1 mole of PCl₃. chemguide.co.uk

| Parameter | General Recommendation | Rationale |

| Temperature | Monitor and control; start at room temperature and heat if necessary. | Balances reaction rate with potential for side reactions and decomposition. youtube.com |

| Stoichiometry | Slight excess (e.g., 1.1-1.2 equivalents) of chlorinating agent. | Ensures complete conversion of the carboxylic acid without excessive waste or purification difficulties. researchgate.net |

Influence of Catalytic Systems on Reaction Efficiency

While phosphorus-based reagents are often reactive enough to proceed without a catalyst, certain catalytic systems can enhance the efficiency of acyl chlorination, particularly when using milder reagents like thionyl chloride (SOCl₂). A common and effective catalyst is N,N-dimethylformamide (DMF). wikipedia.org

The catalytic cycle with DMF involves the formation of a Vilsmeier reagent, which is a more potent chlorinating agent. wikipedia.org This allows the reaction to proceed under milder conditions and often with higher selectivity. youtube.com Other nitrogen-containing bases like pyridine (B92270) can also act as catalysts by activating the acyl chloride through the formation of a quaternary acylammonium salt, making it more susceptible to nucleophilic attack. wikipedia.org

For phosphorus-based chlorinations, the addition of a catalyst is less common but can be employed to accelerate the reaction, especially in cases where the carboxylic acid is particularly unreactive. youtube.com

Advanced Isolation and Purification Techniques for Acyl Chlorides

The inherent reactivity of acyl chlorides, including this compound, necessitates careful and efficient isolation and purification techniques to prevent hydrolysis and other degradation reactions. researchgate.net

Fractional Distillation: This is a primary method for purifying liquid acyl chlorides. chemguide.co.uklibretexts.org By carefully controlling the temperature and pressure, the desired product can be separated from the solvent, excess reagents, and non-volatile byproducts. Vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition of the product. researchgate.net

Crystallization: If the acyl chloride is a solid or can be induced to crystallize, this can be an effective purification method. The crude product is dissolved in a suitable solvent (e.g., hexane, toluene) at an elevated temperature, and then cooled to allow the pure acyl chloride to crystallize, leaving impurities in the solution. researchgate.netlookchem.com

Chromatography: While challenging due to the reactivity of acyl chlorides with the stationary phase (e.g., silica gel), flash chromatography can be used with care. researchgate.netresearchgate.net It requires the use of anhydrous solvents and a rapid elution process to minimize contact time with the stationary phase. researchgate.net

Scavenging Resins: An advanced technique involves the use of polymer-supported scavengers. For instance, a polymer-supported amine can be used to neutralize the HCl byproduct from reactions with thionyl chloride, simplifying the workup. thieme-connect.com The resin can be easily filtered off, and the acyl chloride can be isolated from the solution. thieme-connect.com

Reactivity and Mechanistic Studies of 2 4 Bromophenoxy Butanoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Compound

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The reaction proceeds via a tetrahedral intermediate, where a nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride leaving group, regenerating the carbonyl double bond. masterorganicchemistry.com The general reactivity of acyl chlorides is the highest among carboxylic acid derivatives. masterorganicchemistry.com

Aminolysis Reactions for Amide Synthesis

The reaction of 2-(4-Bromophenoxy)butanoyl chloride with primary or secondary amines, a process known as aminolysis, yields the corresponding N-substituted amides. wisc.educhemistrysteps.com This reaction is typically rapid and exothermic. chemistrysteps.comsigmaaldrich.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion. wisc.edunih.gov A second equivalent of the amine or a non-nucleophilic base is often required to neutralize the hydrogen chloride byproduct. chemistrysteps.comsigmaaldrich.com

The synthesis of amides from acyl chlorides is a highly efficient process. For instance, various acyl chlorides can be reacted with primary amines in the bio-based solvent Cyrene™ to afford amides in good yields. depaul.edu The specific conditions and yields for the aminolysis of this compound would be expected to be similar to those of other 2-phenoxyalkanoyl chlorides.

| Amine | Product | Typical Reaction Conditions | Reference |

| Primary Amine (R-NH2) | N-R-2-(4-Bromophenoxy)butanamide | Aprotic solvent (e.g., DCM, Cyrene™), often with a base (e.g., triethylamine, excess amine) | depaul.eduresearchgate.net |

| Secondary Amine (R2NH) | N,N-R2-2-(4-Bromophenoxy)butanamide | Aprotic solvent (e.g., DCM, Cyrene™), often with a base (e.g., triethylamine, excess amine) | researchgate.net |

This table presents generalized information based on the typical reactivity of acyl chlorides.

Alcoholysis Reactions for Ester Formation

This compound readily reacts with alcohols in a process called alcoholysis to form esters. chemguide.co.ukstackexchange.com These reactions are also typically fast and exothermic, producing hydrogen chloride as a byproduct. chemguide.co.uklibretexts.org The mechanism is analogous to aminolysis, involving nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon. stackexchange.comlibretexts.org

| Alcohol | Product | Typical Reaction Conditions | Reference |

| Primary Alcohol (R-OH) | R-2-(4-Bromophenoxy)butanoate | Can be run neat or in an inert solvent; often exothermic | chemguide.co.ukumich.edu |

| Secondary Alcohol (R2CHOH) | R2CH-2-(4-Bromophenoxy)butanoate | Can be run neat or in an inert solvent; may require heating | nih.gov |

This table presents generalized information based on the typical reactivity of acyl chlorides.

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

The reaction of this compound with highly nucleophilic organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds leads to the formation of tertiary alcohols. wisc.eduontosight.aitamu.edu The reaction proceeds through a two-step mechanism. The first equivalent of the organometallic reagent adds to the acyl chloride to form a ketone intermediate. chemistrysteps.comwisc.edu This ketone is also highly reactive towards the organometallic reagent and rapidly undergoes a second nucleophilic attack to form a tertiary alcohol after an acidic workup. masterorganicchemistry.comwisc.eduontosight.ai It is generally not possible to stop the reaction at the ketone stage when using these highly reactive organometallic reagents. wisc.edu

However, the use of less reactive organocuprates (Gilman reagents, R2CuLi) can allow for the selective synthesis of ketones from acyl chlorides. chemistrysteps.comontosight.ai

| Organometallic Reagent | Intermediate Product | Final Product (after workup) | Reference |

| Grignard Reagent (R'-MgX) | 1-(4-Bromophenoxy)-1-R'-butan-2-one | 2-(4-Bromophenoxy)-3-R'-alkanol | wisc.eduontosight.ai |

| Organolithium Reagent (R'-Li) | 1-(4-Bromophenoxy)-1-R'-butan-2-one | 2-(4-Bromophenoxy)-3-R'-alkanol | youtube.com |

| Gilman Reagent (R'2CuLi) | 1-(4-Bromophenoxy)-1-R'-butan-2-one | 1-(4-Bromophenoxy)-1-R'-butan-2-one | chemistrysteps.comontosight.ai |

This table presents generalized information based on the typical reactivity of acyl chlorides with organometallic reagents.

Stereospecificity and Stereoselectivity in Acyl Transfer Reactions

The presence of a chiral center at the carbon alpha to the carbonyl group in this compound introduces the element of stereochemistry into its reactions. When this chiral acyl chloride reacts with a nucleophile, the stereochemical outcome is of significant interest.

In a stereospecific reaction , the stereochemistry of the starting material dictates the stereochemistry of the product. For nucleophilic acyl substitution, the reaction at the acyl carbon typically proceeds with retention of configuration at the adjacent alpha-carbon, as the bonds to the chiral center are not directly involved in the reaction mechanism.

Stereoselective reactions , on the other hand, produce a predominance of one stereoisomer over others. nih.gov The synthesis of axially chiral aromatic amides through an amine-catalyzed arene-forming aldol (B89426) condensation is an example of a highly stereoselective process. nih.gov In the context of this compound, if a racemic mixture of the acyl chloride is reacted with a chiral, non-racemic nucleophile (a process known as kinetic resolution), one enantiomer of the acyl chloride may react faster than the other, leading to an enrichment of the slower-reacting enantiomer and the formation of a diastereomerically enriched product. Similarly, the use of a chiral catalyst can induce enantioselectivity in the acylation of a prochiral nucleophile. ontosight.ai

Friedel-Crafts Acylation Applications Utilizing this compound

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), which activates the acyl chloride by forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.

Regioselectivity in Aromatic Acylation

When an aromatic substrate is already substituted, the position of the incoming acyl group is directed by the existing substituent. This is known as regioselectivity. Electron-donating groups (EDGs) on the aromatic ring are typically ortho, para-directing, while electron-withdrawing groups (EWGs) are meta-directing.

In the case of Friedel-Crafts acylation of an activated aromatic compound like anisole (B1667542) (methoxybenzene) with an acyl chloride, the methoxy (B1213986) group (-OCH3) is a strong activating and ortho, para-directing group. researchgate.net Therefore, the acylation is expected to occur primarily at the para position, with some ortho substitution also possible. The para product is often favored due to reduced steric hindrance.

The table below illustrates the expected major products from the Friedel-Crafts acylation of a common activated aromatic substrate with a model acyl chloride.

| Aromatic Substrate | Acylating Agent | Major Product(s) | Reference |

| Anisole | Acetyl Chloride | 4-Methoxyacetophenone (major), 2-Methoxyacetophenone (minor) | researchgate.net |

| Anisole | Propionyl Chloride | 4'-Methoxypropiophenone |

This table provides representative examples of Friedel-Crafts acylation to illustrate the principle of regioselectivity.

Catalyst Systems for Enhanced Reactivity and Selectivity

The reactivity of acyl chlorides like this compound in acylation reactions can be significantly enhanced through the use of specific catalyst systems. These catalysts function by increasing the electrophilicity of the carbonyl carbon, thereby making it more susceptible to nucleophilic attack.

Commonly, nucleophilic catalysts such as tertiary amines and N-heterocyclic compounds are employed. Pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) are classic examples of catalysts that operate via a nucleophilic catalysis mechanism. In this pathway, the amine attacks the carbonyl carbon of the acyl chloride to form a highly reactive acyl-ammonium salt intermediate. This intermediate is a more potent acylating agent than the original acyl chloride. For instance, bases like pyridine or N,N-dimethylformamide (DMF) are known to catalyze acylations. libretexts.orgwikipedia.org These reagents activate the acyl chloride, where the amine attacks the carbonyl bond to form a transient tetrahedral intermediate, which then displaces the chloride to form a quaternary acylammonium salt. libretexts.orgwikipedia.org This salt is more readily attacked by nucleophiles such as alcohols or other amines. libretexts.orgwikipedia.org

In the context of this compound, the bulky 2-(4-bromophenoxy) group might sterically hinder the approach of the catalyst to the carbonyl center to some extent compared to a smaller acyl chloride like acetyl chloride. However, the fundamental catalytic cycle would remain the same. The choice of catalyst can also influence the selectivity of the reaction, particularly in cases where multiple nucleophilic sites are present in the substrate.

Lewis acids can also serve as catalysts in certain reactions involving acyl chlorides, such as Friedel-Crafts acylation. However, for most nucleophilic acyl substitution reactions, nucleophilic catalysts are more common. In some modern synthetic applications, visible-light photoredox catalysis has emerged as a method to generate acyl radicals from acyl chlorides, which can then participate in a variety of transformations. nih.govnih.gov This approach, however, leads to a different spectrum of reactivity compared to traditional nucleophilic acyl substitution.

Hydrolysis Pathways and Stability Considerations in Various Environments

Acyl chlorides are well-known for their high reactivity towards water, leading to hydrolysis. libretexts.org This process is a classic example of nucleophilic acyl substitution, where the chloride leaving group is replaced by a hydroxyl group from water, forming the corresponding carboxylic acid, 2-(4-bromophenoxy)butanoic acid, and hydrogen chloride. libretexts.org The reaction is typically vigorous and exothermic. libretexts.org

The mechanism of hydrolysis can proceed through different pathways depending on the reaction conditions. Under neutral conditions, a water molecule acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent elimination of a chloride ion and deprotonation of the oxonium ion intermediate yields the carboxylic acid. libretexts.org

The rate of hydrolysis of acyl chlorides is highly dependent on the solvent system. Generally, the hydrolysis is rapid in water and aqueous solvent mixtures. The kinetics of hydrolysis for acyl chlorides are often studied using techniques that can monitor the rapid disappearance of the reactant or the appearance of the product.

The presence of the electron-withdrawing 4-bromophenoxy group at the alpha position of this compound is expected to influence the hydrolysis rate. The inductive effect of the oxygen and the bromine atom would increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by water. However, the bulky nature of this substituent could also introduce steric hindrance, which might counteract this electronic effect to some degree.

To illustrate the typical range of hydrolysis rates for related compounds, the following table presents hypothetical kinetic data based on studies of other acyl chlorides.

| Solvent System (v/v) | Temperature (°C) | Hypothetical k (s⁻¹) |

| 90% Acetone-Water | 25 | 1.2 x 10⁻³ |

| 70% Acetone-Water | 25 | 5.8 x 10⁻³ |

| 50% Acetone-Water | 25 | 2.4 x 10⁻² |

| Pure Water | 25 | ~1 (estimated to be very fast) |

This table is for illustrative purposes and the values are hypothetical, based on general trends for acyl chloride hydrolysis.

Studies on compounds like chloroacetyl chloride have shown that in alcohol/water mixtures, the reaction can proceed via competing third-order mechanisms where a solvent molecule acts as a nucleophile and another as a general base. acs.org

The stability of this compound in aqueous environments is critically dependent on the pH. The hydrolysis reaction is susceptible to both acid and base catalysis.

Under basic conditions (high pH), the hydroxide (B78521) ion (OH⁻), being a much stronger nucleophile than water, will attack the carbonyl carbon at a significantly faster rate. researchgate.net This leads to a rapid increase in the rate of hydrolysis as the pH increases. The reaction mechanism involves the direct attack of the hydroxide ion to form the tetrahedral intermediate, which then collapses to the carboxylic acid (which will be deprotonated to the carboxylate in basic solution) and the chloride ion. researchgate.net

Under acidic conditions (low pH), the hydrolysis can also be accelerated. The acid can protonate the carbonyl oxygen, making the carbonyl carbon even more electrophilic and thus more susceptible to attack by the weak nucleophile, water. researchgate.net

Consequently, this compound is expected to be most stable at a neutral or slightly acidic pH, where the concentrations of both hydroxide ions and hydronium ions are minimized. A typical pH-rate profile for the hydrolysis of an acyl chloride would show a "V" or "U" shape, with the minimum rate occurring in the neutral pH region. Studies on the hydrolysis of benzoyl and p-chlorobenzoyl cyanides, which are also acylating agents, have shown a first-order dependence on hydroxide ion concentration at high pH and a more complex pH dependence at lower pH. rsc.org

Investigating Enolization Pathways (if applicable due to alpha-hydrogens)

The presence of a hydrogen atom on the carbon alpha to the carbonyl group in this compound makes enolization a theoretical possibility. Enolization is the process by which a carbonyl compound interconverts with its enol tautomer. The enol form contains a carbon-carbon double bond and a hydroxyl group.

The acidity of the alpha-hydrogen in acyl chlorides is generally lower than that in ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom, which destabilizes the formation of a positive charge on the adjacent carbon in the case of acid-catalyzed enolization. However, under appropriate basic conditions, deprotonation to form an enolate could be possible. The enolate is a powerful nucleophile and can participate in various reactions.

For this compound, the alpha-hydrogen is at the C2 position. The formation of the corresponding enol or enolate would be influenced by the electronic effects of the adjacent 4-bromophenoxy group. The oxygen atom of the phenoxy group can exert a -I (inductive) effect, which would increase the acidity of the alpha-hydrogen, and a +R (resonance) effect, which could stabilize the enolate.

The enolization of acyl chlorides is not as commonly studied as that of ketones and esters, primarily due to the high reactivity of the acyl chloride functional group itself. Any conditions that might promote enolization, such as the presence of a base, would likely also lead to rapid nucleophilic acyl substitution. However, the formation of an enolate intermediate under carefully controlled conditions with a non-nucleophilic, sterically hindered base (like lithium diisopropylamide) at low temperatures could potentially be achieved. openstax.orgchadsprep.com

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides a powerful toolkit for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. Through quantum mechanical calculations, it is possible to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.

The key to understanding the reactivity of this compound lies in the analysis of the transition states for its various reactions, particularly nucleophilic acyl substitution. For the hydrolysis reaction, computational models can be used to calculate the structure and energy of the transition state for the attack of a water molecule on the carbonyl carbon.

These calculations can reveal important details about the geometry of the transition state, such as the bond lengths of the forming carbon-oxygen bond and the breaking carbon-chlorine bond. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a theoretical prediction of the reaction rate. Electronic structure calculations have been used to evaluate the enthalpies of activation for the hydrolysis of simple acyl chlorides like formyl chloride and acetyl chloride. youtube.com

For a catalyzed reaction, computational studies can model the interaction of the catalyst with the acyl chloride and the subsequent reaction of the activated intermediate. For example, density functional theory (DFT) calculations have been used to assess the mechanisms of substitution of carbonyl compounds with neutral nucleophiles like pyridine. researchgate.net

In the case of this compound, computational analysis could be used to compare the activation energies for different nucleophiles, providing a theoretical basis for the selectivity of the compound. Furthermore, the influence of the 4-bromophenoxy substituent on the stability of the transition state can be quantified. The table below presents hypothetical computed activation enthalpies for the hydrolysis of a series of acyl chlorides, illustrating the type of data that can be obtained from such studies.

| Acyl Chloride | Hypothetical Computed ΔH‡ (kcal/mol) |

| Formyl chloride | 15.2 |

| Acetyl chloride | 18.5 |

| Propionyl chloride | 19.1 |

| Butyryl chloride | 18.8 |

This table is for illustrative purposes and the values are based on computed data for simple acyl chlorides. youtube.com

By analyzing the vibrational frequencies of the calculated transition state structure, it can be confirmed that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Calculations for Relevant Reaction Pathways

Comprehensive searches of scientific literature and chemical databases did not yield specific studies focused on the energy profile calculations for the reaction pathways of this compound. While computational studies on the reactivity of acyl chlorides, in general, are available, and theoretical investigations into the mechanisms of related but distinct chemical reactions have been published, specific data pertaining to the transition states, intermediates, and activation energies for reactions involving this compound are not present in the currently accessible body of scientific research.

Therefore, a detailed analysis of the energy profiles for the relevant reaction pathways of this specific compound, including data tables of calculated energies, cannot be provided at this time. Further experimental and computational research would be required to elucidate these specific mechanistic details.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromophenoxy Butanoyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For 2-(4-Bromophenoxy)butanoyl chloride, a combination of 1D and 2D NMR techniques would provide a complete picture of its carbon framework and proton environments.

¹H NMR and ¹³C NMR for Comprehensive Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the different hydrogen atoms in the molecule. The aromatic region would feature a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The aliphatic region would contain signals for the butanoyl chain: a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, and a triplet for the methine proton at the chiral center, coupled to the methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the chemically non-equivalent carbon atoms. libretexts.org For this compound, ten distinct signals are expected. The most downfield signal would correspond to the carbonyl carbon of the acid chloride, typically found in the 170-175 ppm range. The aromatic carbons would appear between 115 and 160 ppm, with the carbon attached to the bromine showing the influence of the halogen. The aliphatic carbons would resonate at the upfield end of the spectrum. libretexts.org

Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.45 | d | 2H | H-3', H-5' |

| ~6.85 | d | 2H | H-2', H-6' | |

| Aliphatic | ~4.80 | t | 1H | H-2 |

| ~2.10 | m | 2H | H-3 | |

| ~1.10 | t | 3H | H-4 | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| ~173 | C-1 (C=O) | |||

| ~157 | C-1' | |||

| ~133 | C-3', C-5' | |||

| ~118 | C-4' | |||

| ~117 | C-2', C-6' | |||

| ~78 | C-2 | |||

| ~28 | C-3 | |||

| ~10 | C-4 |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges. The solvent is assumed to be CDCl₃.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation

To confirm the assignments made in 1D NMR, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. sdsu.edu Cross-peaks would be expected between the H-2 methine proton and the H-3 methylene protons, and between the H-3 methylene protons and the H-4 methyl protons, confirming the butanoyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. columbia.edu It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming that the triplet at ~4.80 ppm in the ¹H spectrum is attached to the carbon at ~78 ppm in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular fragments. columbia.eduyoutube.com Key correlations would include the H-2 proton to the C-1 carbonyl carbon and the C-1' aromatic carbon, and the aromatic protons (H-2'/H-6') to the C-2 carbon of the butanoyl chain through the ether linkage.

Dynamic NMR Studies of Rotational Barriers and Conformational Equilibria

Dynamic NMR studies could provide insight into the rotational energy barrier around the C(aryl)-O bond and the O-C(alkanoyl) bond. By acquiring spectra at varying temperatures, it might be possible to observe the broadening and coalescence of signals if the rate of rotation becomes slow on the NMR timescale. This would allow for the calculation of the activation energy for rotation, offering valuable information about the molecule's conformational flexibility. However, no specific studies on the dynamic NMR of this compound are currently available in the literature.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by a very strong, sharp absorption band characteristic of the acid chloride carbonyl (C=O) group, expected around 1790-1815 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the aryl-alkyl ether, C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong, Sharp | C=O stretch (Acid Chloride) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1590, 1490 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (Asymmetric) |

| ~1040 | Medium | Aryl-O-C stretch (Symmetric) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~1070 | Medium | C-Br stretch |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₁₀H₁₀BrClO₂, the expected exact mass is 275.95527 Da. nih.gov The presence of bromine and chlorine atoms would generate a characteristic isotopic pattern in the mass spectrum, with contributions from ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes, which is a key signature for confirmation.

Analysis of the fragmentation pattern in the mass spectrum would further corroborate the structure. Key fragmentation pathways would likely involve:

Loss of the chlorine radical to form an acylium ion.

Cleavage of the C-C bond alpha to the carbonyl group.

Fragmentation of the ether linkage, leading to ions corresponding to the bromophenoxy and butanoyl moieties.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

VCD and ECD are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgru.nl This differential absorption, or dichroism, provides detailed information about the molecule's stereochemistry.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures circular dichroism in the infrared region of the electromagnetic spectrum, corresponding to the vibrational transitions within a molecule. wikipedia.org The VCD spectrum is highly sensitive to the spatial arrangement of atoms and functional groups around a stereocenter. nih.gov For this compound, the stereogenic center at the second carbon of the butanoyl chain induces chirality, making the molecule VCD active.

Detailed Research Findings:

While specific experimental VCD spectra for this compound are not publicly available, the expected VCD signatures can be inferred from the analysis of structurally similar compounds and the principles of VCD. mdpi.comru.nl The most informative regions in the VCD spectrum would be associated with the vibrational modes of the functional groups proximate to the chiral center.

Key vibrational modes of interest include:

Carbonyl (C=O) Stretch: The stretching vibration of the carbonyl group in the butanoyl chloride moiety is expected to exhibit a strong VCD signal. The sign and intensity of this signal are directly influenced by the absolute configuration (R or S) at the C2 stereocenter. For similar chiral butanoyl derivatives, the C=O stretching region is a well-established diagnostic marker for stereochemical assignment. mdpi.com

C-O-C Ether Stretches: The asymmetric and symmetric stretching vibrations of the ether linkage between the butanoyl group and the bromophenoxy ring will also give rise to VCD signals. The conformation around this ether linkage, influenced by the stereocenter, will modulate these signals.

CH Bending and Stretching Modes: The bending and stretching vibrations of the C-H bond at the stereocenter and the adjacent methylene and methyl groups of the butyl chain will produce a complex but informative pattern in the VCD spectrum.

The interpretation of VCD spectra is typically supported by quantum chemical calculations. wikipedia.org By comparing the experimentally measured VCD spectrum with the computationally predicted spectra for the (R) and (S) enantiomers, the absolute configuration can be definitively assigned.

Hypothetical VCD Data for (R)-2-(4-Bromophenoxy)butanoyl Chloride:

| Wavenumber (cm⁻¹) | Vibrational Assignment | ΔA (x 10⁻⁵) |

| ~2980 | Asymmetric CH₃ Stretch | +1.5 |

| ~2940 | Asymmetric CH₂ Stretch | -0.8 |

| ~1795 | C=O Stretch (Butanoyl Chloride) | +5.2 |

| ~1240 | Asymmetric C-O-C Stretch | -2.1 |

| ~1080 | Symmetric C-O-C Stretch | +1.8 |

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures circular dichroism in the ultraviolet-visible (UV-Vis) region, corresponding to electronic transitions within the molecule. wikipedia.org The chromophores within the molecule are primarily responsible for the ECD signals. In this compound, the 4-bromophenoxy group acts as the principal chromophore.

Detailed Research Findings:

The electronic transitions of the brominated aromatic ring give rise to characteristic ECD Cotton effects. The sign and magnitude of these Cotton effects are dependent on the chiral perturbation induced by the stereocenter on the electronic structure of the chromophore. encyclopedia.pub

The expected electronic transitions for the 4-bromophenoxy chromophore include:

π → π* transitions: These transitions, characteristic of the benzene ring, will appear at shorter wavelengths (typically below 250 nm).

n → π* transitions: Transitions involving the non-bonding electrons of the oxygen and bromine atoms may also contribute to the ECD spectrum.

The ECD spectra of the (R) and (S) enantiomers of this compound are expected to be mirror images of each other. nih.gov Similar to VCD, the comparison of experimental ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations allows for the reliable determination of the absolute configuration. researchgate.net

Hypothetical ECD Data for (R)-2-(4-Bromophenoxy)butanoyl Chloride:

| Wavelength (nm) | Electronic Transition | Δε (M⁻¹cm⁻¹) |

| ~280 | ¹Lₑ (n → π) | +0.5 |

| ~230 | ¹Lₐ (π → π) | -3.2 |

| ~205 | ¹B (π → π*) | +8.7 |

Theoretical and Computational Investigations of 2 4 Bromophenoxy Butanoyl Chloride

Quantum Chemical Calculations of Electronic Structure

The arrangement of electrons within a molecule dictates its fundamental chemical properties. Quantum chemical calculations illuminate this electronic landscape, providing a basis for understanding the molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilicity, while the LUMO, an electron acceptor, points to its electrophilicity. utdallas.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. mdpi.commaterialsciencejournal.org

For 2-(4-Bromophenoxy)butanoyl chloride, the HOMO is expected to be localized primarily on the bromophenoxy ring, particularly involving the p-orbitals of the bromine and oxygen atoms, which have electron-donating characteristics. The LUMO is anticipated to be centered on the highly electrophilic butanoyl chloride moiety, specifically the π* antibonding orbital of the carbonyl group.

While specific values for the title compound require a dedicated computational study, we can infer its properties from analyses of similar structures. For instance, studies on related bromo-phenyl esters show HOMO-LUMO gaps in the range of 4.2 to 5.2 eV. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Description |

| EHOMO | ~ -6.5 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | ~ -1.8 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 | Energy difference, indicating moderate kinetic stability and reactivity. |

Note: These values are illustrative and based on typical results for structurally related aromatic compounds calculated using DFT methods.

An Electrostatic Potential (EPS) map, also known as a molecular electrostatic potential (MEP) surface, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org The map illustrates regions of varying electron density, with red indicating electron-rich areas (negative electrostatic potential) and blue representing electron-poor areas (positive electrostatic potential). researchgate.net

For this compound, the EPS map would highlight several key features:

Negative Potential (Red/Yellow): The most intense negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The ether oxygen and the bromine atom would also exhibit regions of negative potential, making them potential sites for interaction with electrophiles.

Positive Potential (Blue): A significant region of positive potential is predicted on the carbonyl carbon, making it the primary site for nucleophilic attack. This is further enhanced by the electron-withdrawing effect of the adjacent chlorine atom. The hydrogen atom on the chiral carbon (C2) would also likely show a degree of positive potential.

This charge distribution profile strongly suggests that the molecule is highly susceptible to nucleophilic acyl substitution reactions at the carbonyl carbon.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method provides quantitative insight into the stabilizing effects of electron delocalization, particularly through hyperconjugative interactions. materialsciencejournal.org These interactions are evaluated by second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO. wisc.edu

In this compound, several important intramolecular interactions are expected:

Hyperconjugation: Interactions between the lone pairs of the carbonyl oxygen and the adjacent C-C and C-Cl antibonding orbitals (σ*) also play a role in stabilizing the acyl chloride group.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

| n(Oether) | π(CAr-CAr) | ~ 20-30 | Strong resonance stabilization of the phenyl ether moiety. |

| n(Br) | π(CAr-CAr) | ~ 5-10 | Moderate resonance stabilization from the bromine atom. |

| n(Ocarbonyl) | σ(C-Cl) | ~ 2-5 | Hyperconjugation stabilizing the carbonyl group. |

| n(Cl) | σ(C-Oether) | ~ 1-3 | Weak hyperconjugative interaction across the chiral center. |

Note: E(2) values are representative estimates based on analyses of similar functional groups in other molecules. materialsciencejournal.org The notation n(A) refers to a lone pair on atom A, and π or σ* refers to antibonding orbitals.*

Conformational Analysis and Energy Minima Identification

The three-dimensional structure of a molecule is not static but exists as an equilibrium of different conformations. Identifying the most stable, low-energy conformations is crucial for understanding its physical properties and how it interacts with other molecules.

The conformation is dictated by a balance of minimizing steric hindrance and maximizing stabilizing electronic interactions. The most significant steric interactions would involve the bulky bromophenoxy group, the ethyl group, and the carbonyl chloride function. Computational potential energy surface (PES) scans could reveal the energy minima corresponding to the most stable conformations. It is expected that staggered conformations, which minimize torsional strain, will be favored. The orientation of the large carbonyl chloride group relative to the bulky aromatic ring will be a primary determinant of the lowest energy structure.

The preferred conformation of this compound is governed by a network of non-covalent interactions.

Intramolecular Interactions: Within a single molecule, dipole-dipole interactions between the polar C=O bond, the C-O ether bond, and the C-Br bond will influence the rotational preferences of the butanoyl side chain. These forces will dictate the most stable arrangement by balancing attraction and repulsion.

Intermolecular Interactions: In a condensed phase (liquid or solid), intermolecular forces determine how the molecules pack together. The highly polar carbonyl group will lead to strong dipole-dipole interactions between molecules. Furthermore, the bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) that can interact with a nucleophilic site on an adjacent molecule, such as a carbonyl oxygen. These collective interactions are fundamental to the molecule's macroscopic properties, including its melting and boiling points.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry is a powerful tool for predicting spectroscopic parameters, which can then be correlated with experimental findings to confirm molecular structures and understand their electronic environments. frontiersin.org

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become a standard procedure in chemical research. frontiersin.org For this compound, theoretical ¹H and ¹³C NMR chemical shifts would typically be calculated using density functional theory (DFT) or other ab initio methods. researchgate.net The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The expected ¹H NMR spectrum would show distinct signals for the protons on the butanoyl chain and the aromatic ring. For instance, the proton on the chiral carbon (C2) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The aromatic protons would exhibit a characteristic splitting pattern, influenced by the bromo and phenoxy substituents. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.

A hypothetical data table for the predicted chemical shifts, based on general principles and comparison with similar structures, is presented below. Actual values would require specific quantum chemical calculations.

Table 1: Hypothetical Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170-175 |

| CH (α to C=O) | ~4.5-5.0 (dd) | ~70-75 |

| CH₂ | ~1.8-2.2 (m) | ~25-30 |

| CH₃ | ~1.0-1.2 (t) | ~10-15 |

| C-O (aromatic) | - | ~155-160 |

| C-Br (aromatic) | - | ~115-120 |

| CH (aromatic, ortho to O) | ~6.8-7.0 (d) | ~118-122 |

| CH (aromatic, meta to O) | ~7.4-7.6 (d) | ~132-135 |

Note: These are estimated values. Actual computational results would provide more precise predictions. Coupling patterns are abbreviated as t (triplet), d (doublet), dd (doublet of doublets), and m (multiplet).

Theoretical vibrational spectroscopy is another key area of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the vibrational frequencies and their corresponding intensities, which can be directly compared to an experimental Fourier-transform infrared (FTIR) spectrum.

For this compound, the most prominent vibrational modes would include the C=O stretching frequency of the acyl chloride, typically found in the range of 1750-1815 cm⁻¹. Other significant vibrations would be the C-O-C ether stretches, C-Br stretch, and various C-H bending and stretching modes from the aliphatic chain and the aromatic ring. A comparison between the calculated and experimental frequencies can aid in the assignment of all major absorption bands.

Table 2: Predicted and Experimental FTIR Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| C=O Stretch (Acyl Chloride) | (Requires calculation) | 1750 - 1815 |

| C-O-C Stretch (Aryl Ether) | (Requires calculation) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) |

| C-Br Stretch | (Requires calculation) | 500 - 600 |

| Aromatic C=C Stretch | (Requires calculation) | ~1400 - 1600 |

| Aliphatic C-H Stretch | (Requires calculation) | ~2850 - 3000 |

Reactivity Prediction using Density Functional Theory (DFT)

DFT is a versatile computational method used to predict the reactivity of molecules by analyzing their electronic structure. mdpi.com

Global reactivity descriptors, such as electrophilicity (ω) and nucleophilicity (N), can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The electrophilicity index measures the ability of a molecule to accept electrons, while the nucleophilicity index indicates its ability to donate electrons. researchgate.net

For this compound, the acyl chloride moiety is expected to be the primary electrophilic site, making it susceptible to attack by nucleophiles. The lone pairs on the ether oxygen and the π-system of the aromatic ring would contribute to the molecule's nucleophilic character at those positions. By calculating these indices, one could quantitatively predict the most likely sites for electrophilic and nucleophilic attack, thus determining the regioselectivity of its reactions.

Computational chemistry allows for the detailed exploration of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates. This information is crucial for understanding the kinetics and thermodynamics of a chemical process.

For instance, in a nucleophilic acyl substitution reaction of this compound, DFT calculations could be used to model the approach of a nucleophile to the carbonyl carbon. The calculations would reveal the geometry of the tetrahedral intermediate and the transition state leading to its formation and collapse. The computed activation energy for this process would provide a quantitative measure of the reaction rate. Such studies are invaluable for optimizing reaction conditions and predicting the feasibility of synthetic pathways.

Derivatization Strategies and Applications in Advanced Organic Synthesis

Synthesis of Complex Esters and Amides as Precursors for Novel Materials

The acyl chloride functionality of 2-(4-bromophenoxy)butanoyl chloride serves as a highly reactive electrophile, readily undergoing acylation reactions with nucleophiles such as alcohols and amines to form the corresponding esters and amides. These reactions are typically high-yielding and can be performed under mild conditions.

The general reaction for ester formation involves the treatment of this compound with an alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. Similarly, amide synthesis is achieved by reacting the acyl chloride with a primary or secondary amine.

These ester and amide derivatives, incorporating the bromophenoxybutyl group, can be designed as precursors for novel materials. The presence of the bromo-substituent on the aromatic ring offers a site for further functionalization, for instance, through cross-coupling reactions, which can lead to the development of advanced materials with tailored electronic or photophysical properties.

Stereoselective Synthesis of Chiral Derivatives with Defined Stereochemistry

The butanoyl chain of this compound contains a chiral center at the C2 position. While the commercial compound is often supplied as a racemate, the synthesis of enantiomerically pure derivatives is of significant interest, particularly for applications in pharmaceuticals and materials science where specific stereochemistry is crucial for biological activity or material properties.

Stereoselective synthesis can be approached in two primary ways: by starting with an enantiomerically pure precursor to 2-(4-bromophenoxy)butanoic acid or by resolving the racemic mixture of the final derivatives. The use of chiral auxiliaries or stereoselective catalysts in the synthesis of the butanoic acid backbone would allow for the preparation of the (R) or (S) enantiomer of this compound. Subsequent reactions with achiral nucleophiles would then yield chiral esters and amides with a defined stereochemistry. Such reactions are crucial in modern organic synthesis where control over the three-dimensional arrangement of atoms is paramount. masterorganicchemistry.com

Synthesis of Macrocyclic Structures Incorporating the Bromophenoxybutyl Moiety

Macrocycles are a class of compounds that have gained significant attention in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.govnih.govyoutube.com The bifunctional nature of derivatives of this compound makes them potential building blocks for macrocyclization reactions.

For example, a derivative containing a terminal nucleophile at one end and the reactive acyl chloride at the other could undergo intramolecular cyclization to form a macrocyclic lactone or lactam. Alternatively, intermolecular reactions between two appropriately functionalized derivatives could lead to the formation of larger macrocyclic structures. The bromophenyl group can also participate in macrocyclization strategies, for example, through palladium-catalyzed cross-coupling reactions. mdpi.com

Application in Polymer Chemistry as a Monomer or Cross-linking Agent Precursor

In polymer chemistry, acyl chlorides are valuable as monomers for the synthesis of polyesters and polyamides. This compound could potentially be used as a monomer in step-growth polymerization reactions. For instance, reaction with a diol would yield a polyester, while reaction with a diamine would produce a polyamide. The resulting polymers would feature the 2-(4-bromophenoxy)butyl side chain, which could impart specific properties such as increased thermal stability or flame retardancy due to the presence of the bromine atom.

Furthermore, the bromo-substituent on the phenyl ring can serve as a handle for post-polymerization modification or as a site for cross-linking. This could be achieved by treating the polymer with a suitable cross-linking agent that reacts with the aryl bromide, leading to the formation of a cross-linked polymer network with enhanced mechanical and thermal properties. The development of molecularly imprinted polymers (MIPs) for the selective recognition of phenoxyacetic herbicides has been reported, suggesting a potential application area for polymers derived from related structures. nih.gov

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. beilstein-journals.org Acyl chlorides are versatile reagents for the synthesis of various heterocyclic systems. For example, this compound could react with binucleophilic species to construct heterocyclic rings. Reaction with a hydrazine (B178648) derivative could lead to the formation of pyrazolidinone or other nitrogen-containing heterocycles. Similarly, reactions with hydroxylamines or other 1,3-binucleophiles could be employed to synthesize a variety of five- or six-membered heterocyclic rings bearing the 2-(4-bromophenoxy)butyl substituent. The synthesis of quinoline (B57606) derivatives containing a bromophenyl group highlights the utility of such moieties in constructing complex heterocyclic frameworks. lohtragon.com

Role as a Building Block for Pharmaceutical Intermediates and Agrochemical Scaffolds

The phenoxyalkanoic acid scaffold is a well-known structural motif in a number of herbicides. acs.orgnih.govresearchgate.net This suggests that derivatives of 2-(4-bromophenoxy)butanoic acid, and by extension the acyl chloride, could serve as building blocks for new agrochemical candidates. The biological activity of phenoxyalkanoic acids is often dependent on the nature of the substituents on the aromatic ring and the stereochemistry of the side chain. acs.org Therefore, the ability to synthesize a variety of derivatives from this compound is a valuable tool in the search for new and more effective agrochemicals.

In the pharmaceutical arena, the introduction of the 2-(4-bromophenoxy)butyl group into a molecule could modulate its pharmacokinetic and pharmacodynamic properties. The lipophilic nature of the bromophenyl group could enhance membrane permeability, while the ether linkage and the butanoyl chain provide conformational flexibility. The bromine atom can also engage in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding. Organic halides are widely utilized in the synthesis of pharmaceuticals. cymitquimica.com

Design and Synthesis of Ligands or Catalysts Utilizing the Compound's Structural Features

The structural elements of this compound, particularly the ether oxygen and the potential for introducing other coordinating groups through derivatization of the acyl chloride, make it an interesting scaffold for the design of new ligands for metal catalysts. For example, conversion of the acyl chloride to an amide bearing a pyridyl or other coordinating group could result in a bidentate or tridentate ligand.

Future Research on this compound: A Perspective

As a reactive acyl chloride, this compound represents a class of chemical intermediates pivotal in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. While its current applications are established, future research is poised to revolutionize its synthesis and application, driven by demands for greater efficiency, sustainability, and innovation. This article explores the prospective research directions that could shape the future of this and related compounds.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-bromophenoxy)butanoyl chloride, and how can reaction purity be optimized?

The compound is typically synthesized via a two-step process:

Esterification : React 4-bromophenol with butanoyl chloride in an anhydrous solvent (e.g., dichloromethane) under inert atmosphere, using a base like pyridine to neutralize HCl byproducts .

Chlorination : Convert the intermediate carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ is removed via vacuum distillation.

Purity Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates by recrystallization (e.g., using ethyl acetate/hexane mixtures). Final purity (>95%) can be confirmed by NMR and elemental analysis .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Emergency Measures : In case of skin contact, immediately rinse with water and remove contaminated clothing. For eye exposure, flush with water for 15 minutes and seek medical attention .

- Storage : Store in a moisture-free environment at 2–8°C, sealed under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved for this compound?

- NMR Discrepancies : Use deuterated solvents (e.g., CDCl₃) to avoid solvent-induced shifts. Compare experimental H/C NMR spectra with computational predictions (DFT-based tools like Gaussian). For stereochemical ambiguities, employ NOESY or COSY experiments .

- Crystallography : For single-crystal analysis, use SHELXT to automate space-group determination and refine structures with anisotropic displacement parameters. Cross-validate with powder XRD to rule out polymorphism .

Q. What strategies mitigate side reactions during its use as an acylating agent in peptide synthesis?

- Activation Control : Use coupling agents like HOBt/DCC to minimize racemization. Maintain low temperatures (0–5°C) during acylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase hydrolysis risk. Add molecular sieves to scavenge moisture .

- Monitoring : Track acylation efficiency via MALDI-TOF MS or LC-MS to identify undesired adducts (e.g., over-acylated peptides) .

Q. How does the bromophenoxy moiety influence its reactivity in cross-coupling reactions?

The 4-bromophenyl group enables Suzuki-Miyaura or Buchwald-Hartwig coupling reactions. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for C–Br bond activation.

- Substrate Compatibility : Ensure the butanoyl chloride backbone is stable under basic conditions (e.g., use Na₂CO₃ instead of NaOH to prevent hydrolysis) .